![molecular formula C14H16N2O5 B2486905 N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034314-08-2](/img/structure/B2486905.png)
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FHOX, and it has been synthesized through a variety of methods. In
Scientific Research Applications
- Application : Researchers have integrated biomass catalytic conversion with organic synthesis techniques. They utilize N-acetylglucosamine as a feedstock, converting it into HMF. Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone leads to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies novel compound synthesis through green chemistry principles .
- Application : These FPCs serve as essential building blocks for various applications beyond fuels and plastics. Understanding their synthesis and utilization contributes to sustainable chemistry and green technology .
- Application : Compounds like (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one and (E)-3-(furan-2-yl)-1-(3-hydroxyphenyl)pro-2-en-1-one have demonstrated therapeutic efficacy comparable to the reference drug thiourea. These findings highlight the potential of furan derivatives in medicinal chemistry .
Catalytic Organic Synthesis
Furan Platform Chemicals Beyond Fuels and Plastics
Urease Inhibition
Mechanism of Action
Target of Action
Furan derivatives have been extensively studied and are known to interact with a variety of biological targets .
Mode of Action
Furan derivatives are known for their considerable chemical reactivity, which may contribute to their interactions with biological targets .
Biochemical Pathways
Furan derivatives, however, are known to be involved in a variety of biochemical processes .
Result of Action
Furan derivatives are known to exhibit a range of biological activities .
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYPURDFFJBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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